2-(2,4,6-Trimethylbenzyl)butanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-[(2,4,6-trimethylphenyl)methyl]butanoic acid |
InChI |
InChI=1S/C14H20O2/c1-5-12(14(15)16)8-13-10(3)6-9(2)7-11(13)4/h6-7,12H,5,8H2,1-4H3,(H,15,16) |
InChI Key |
DPTBYNGASCYTMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=C(C=C(C=C1C)C)C)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2,4,6 Trimethylbenzyl Butanoic Acid and Analogues
Strategic Retrosynthetic Analysis and Disconnection Pathways
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. orgoreview.com For 2-(2,4,6-trimethylbenzyl)butanoic acid, two primary disconnection pathways are considered, focusing on the formation of the Cα-benzyl bond and the Cα-ethyl bond.
Identification of Key Precursors and Synthetic Building Blocks
Disconnection 1: Cα-Benzyl Bond
The most logical disconnection breaks the bond between the α-carbon of the butanoic acid moiety and the benzylic carbon of the 2,4,6-trimethylbenzyl group. This approach identifies a nucleophilic butanoate synthon and an electrophilic 2,4,6-trimethylbenzyl synthon.
Key Precursors:
2,4,6-Trimethylbenzyl halide (e.g., bromide or chloride): This electrophilic precursor can be synthesized from mesitylene (B46885) through various methods, including radical bromination or chloromethylation of 2,4,6-trimethylbenzaldehyde, which itself is prepared from mesitylene. dissertationtopic.neta2bchem.comalfa-chemistry.com
Butanoic acid dianion or its ester enolate equivalent: This nucleophilic precursor can be generated from butanoic acid or its esters (e.g., ethyl butanoate) using a strong base like lithium diisopropylamide (LDA). A common synthetic equivalent is diethyl ethylmalonate , which offers the advantage of a more acidic α-proton, facilitating enolate formation with milder bases like sodium ethoxide. orgoreview.comorganicchemistrytutor.com
Disconnection 2: Cα-Ethyl Bond
An alternative disconnection involves breaking the bond between the α-carbon and the ethyl group. This pathway suggests an electrophilic ethyl source and a nucleophilic 2-(2,4,6-trimethylbenzyl)acetate synthon.
Key Precursors:
Ethyl halide (e.g., ethyl iodide or bromide): A readily available electrophile.
2-(2,4,6-Trimethylphenyl)acetic acid ester enolate: This nucleophile can be prepared from 2,4,6-trimethylphenylacetic acid, which in turn can be synthesized from 2,4,6-trimethylbenzyl cyanide. google.com
The first disconnection is generally preferred due to the accessibility and reactivity of the corresponding building blocks. The malonic ester synthesis, in particular, provides a reliable method for forming the Cα-benzyl bond. organicchemistrytutor.commasterorganicchemistry.com
| Disconnection Pathway | Key Precursors | Synthetic Building Blocks |
| Cα-Benzyl Bond | 2,4,6-Trimethylbenzyl halide, Butanoic acid dianion/ester enolate | 2,4,6-Trimethylbenzyl bromide, Diethyl ethylmalonate |
| Cα-Ethyl Bond | Ethyl halide, 2-(2,4,6-Trimethylphenyl)acetate enolate | Ethyl iodide, Ethyl 2-(2,4,6-trimethylphenyl)acetate |
Considerations for Stereoselective Synthesis of this compound
As the α-carbon of this compound is a stereocenter, controlling its configuration is a significant synthetic challenge. Stereoselective synthesis can be achieved by employing chiral auxiliaries, which temporarily introduce a chiral element to direct the stereochemical outcome of a key bond-forming reaction. wikipedia.orgyork.ac.ukresearchgate.net
A prominent strategy involves the use of Evans' chiral oxazolidinone auxiliaries. researchgate.net In this approach, the butanoyl group is attached to a chiral oxazolidinone, forming an N-acyl oxazolidinone. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a chiral enolate. The steric bulk of the auxiliary directs the incoming electrophile (2,4,6-trimethylbenzyl bromide) to one face of the enolate, leading to a highly diastereoselective alkylation. researchgate.netnih.gov Subsequent hydrolysis of the chiral auxiliary yields the enantiomerically enriched this compound and regenerates the auxiliary.
Another well-established method utilizes pseudoephedrine as a chiral auxiliary. wikipedia.org The butanoic acid is converted to the corresponding pseudoephedrine amide. Deprotonation forms a chiral enolate, and the subsequent alkylation with 2,4,6-trimethylbenzyl bromide proceeds with high diastereoselectivity. The auxiliary can then be cleaved under mild conditions to afford the desired chiral carboxylic acid.
| Chiral Auxiliary | Key Intermediate | Stereocontrol Mechanism |
| Evans' Oxazolidinone | Chiral N-acyl oxazolidinone enolate | Steric hindrance from the auxiliary directs the approach of the electrophile. |
| Pseudoephedrine | Chiral pseudoephedrine amide enolate | The chiral scaffold of pseudoephedrine controls the facial selectivity of the alkylation. |
Forward Synthesis Approaches: Mechanistic and Methodological Insights
Based on the retrosynthetic analysis, several forward synthesis strategies can be devised. These approaches primarily focus on the efficient formation of the key carbon-carbon bonds and the introduction of the carboxylic acid group.
Carbon-Carbon Bond Formation via Alkylation and Arylation Strategies
Malonic Ester Synthesis
A robust and widely used method for the synthesis of substituted carboxylic acids is the malonic ester synthesis. orgoreview.comorganicchemistrytutor.commasterorganicchemistry.com For the target molecule, this would involve the alkylation of diethyl ethylmalonate with 2,4,6-trimethylbenzyl bromide.
The reaction is initiated by deprotonating diethyl ethylmalonate with a base, typically sodium ethoxide in ethanol, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with the electrophilic 2,4,6-trimethylbenzyl bromide. The steric hindrance of the mesityl group in the benzyl (B1604629) bromide might slow down the reaction rate, but the reactivity of the benzylic halide should be sufficient for the reaction to proceed. Following the alkylation, the resulting diethyl 2-ethyl-2-(2,4,6-trimethylbenzyl)malonate is subjected to acidic hydrolysis (e.g., with aqueous HCl or H₂SO₄) and subsequent heating. This sequence first hydrolyzes the ester groups to carboxylic acids and then promotes decarboxylation of the resulting malonic acid derivative to yield the final product, this compound. organicchemistrytutor.comyoutube.com
Grignard Reaction
An alternative approach involves the use of a Grignard reagent. The 2,4,6-trimethylbenzylmagnesium bromide can be prepared from 2,4,6-trimethylbenzyl bromide and magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comnih.gov This Grignard reagent can then be reacted with a suitable electrophile, such as diethyl 2-oxobutanoate. The nucleophilic Grignard reagent will add to the ketone carbonyl, and subsequent acidic workup and dehydration followed by reduction would be required to arrive at the target structure. A more direct Grignard approach would be the reaction with carbon dioxide to form 2,4,6-trimethylphenylacetic acid, which could then be alkylated at the alpha position. adichemistry.com
Carboxylic Acid Functionalization and Introduction Protocols
In some synthetic routes, the carboxylic acid functionality is introduced at a later stage. One common method is the hydrolysis of a nitrile precursor.
Hydrolysis of a Nitrile
The synthesis could proceed through the intermediate 2-(2,4,6-trimethylbenzyl)butanenitrile. This nitrile can be prepared by the alkylation of butanenitrile with 2,4,6-trimethylbenzyl bromide, after deprotonation of the butanenitrile at the α-position with a strong base like LDA. The resulting nitrile can then be hydrolyzed to the carboxylic acid under either acidic (e.g., refluxing with aqueous H₂SO₄ or HCl) or basic (e.g., refluxing with aqueous NaOH followed by acidification) conditions. chemistrysteps.comchemguide.co.ukorganicchemistrytutor.com The steric hindrance around the nitrile group may require harsh reaction conditions for complete hydrolysis.
Exploitation of Reductive and Oxidative Chemical Transformations
Oxidation of a Primary Alcohol
If the synthesis is designed to first produce 2-(2,4,6-trimethylbenzyl)butan-1-ol, this primary alcohol can be oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from a chromium(VI) source like Na₂Cr₂O₇ and H₂SO₄) can effectively convert the primary alcohol to a carboxylic acid. libretexts.org Milder, more selective methods, such as a two-step, one-pot procedure using TEMPO and sodium hypochlorite (B82951) followed by sodium chlorite, are also effective and compatible with various functional groups, including electron-rich aromatic rings. nih.govnih.govnsf.gov
Catalytic Hydrogenation
Should the synthetic route involve an unsaturated precursor, such as an α,β-unsaturated carboxylic acid derivative, catalytic hydrogenation is an effective method for obtaining the final saturated product. For instance, a precursor like 2-(2,4,6-trimethylbenzylidene)butanoic acid could be reduced using hydrogen gas and a palladium on carbon (Pd/C) catalyst to yield this compound. prepchem.com This method is generally high-yielding and stereoselective, often leading to syn-addition of hydrogen.
Control of Chemo-, Regio-, and Diastereoselectivity in Synthetic Routes
Achieving precise control over chemo-, regio-, and diastereoselectivity is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules with defined three-dimensional structures. In the context of this compound and its analogues, which are part of the broader family of 2-arylalkanoic acids, stereochemical control is of paramount importance.
Asymmetric synthesis is a key strategy to obtain enantiomerically pure 2-arylalkanoic acids. mdpi.com This can be achieved through various methods, including the use of chiral catalysts and auxiliaries. almacgroup.com For instance, the diastereoselective alkylation of chiral enolates derived from butanoic acid amides or esters can be employed to introduce the 2,4,6-trimethylbenzyl group with a high degree of stereocontrol. The choice of the chiral auxiliary and reaction conditions, such as the base and solvent, plays a critical role in determining the diastereomeric ratio of the product.
Regioselectivity is another critical aspect, particularly when dealing with unsymmetrical starting materials or reagents. In the synthesis of analogues with substituted aromatic rings, controlling the position of substitution is essential. For example, Friedel-Crafts type reactions to introduce the butanoic acid moiety onto a substituted aromatic ring must be carefully controlled to achieve the desired isomer. Similarly, in cross-coupling reactions, the choice of catalyst and ligands can direct the arylation to a specific position on the butanoic acid backbone. nih.gov
Furthermore, chemoselectivity becomes important when multiple reactive functional groups are present in the starting materials. Protecting group strategies are often employed to mask certain functionalities while others react selectively. The development of chemoselective catalytic systems that can differentiate between various reactive sites is a significant area of research.
Table 1: Factors Influencing Selectivity in the Synthesis of 2-Arylalkanoic Acids
| Selectivity Type | Controlling Factors | Examples of Methodologies |
| Chemoselectivity | Protecting groups, catalyst choice, reaction conditions (temperature, solvent) | Selective reduction or oxidation, chemoselective cross-coupling reactions. |
| Regioselectivity | Directing groups, steric hindrance, electronic effects of substituents, catalyst/ligand system | Ortho-metalation, regioselective cross-coupling (e.g., Suzuki, Heck). |
| Diastereoselectivity | Chiral auxiliaries, chiral catalysts, substrate control, reaction temperature | Asymmetric alkylation, aldol (B89426) reactions with chiral aldehydes or enolates. |
| Enantioselectivity | Chiral catalysts, enzymatic resolutions, chiral pool synthesis | Asymmetric hydrogenation, kinetic resolution. mdpi.com |
Innovative Synthetic Techniques Applied to this compound
The quest for more efficient and sustainable synthetic routes has led to the development of innovative techniques that are applicable to the synthesis of this compound and its analogues.
Catalytic Systems for Efficient Synthesis
Catalysis is at the forefront of modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. For the synthesis of 2-arylalkanoic acids, both homogeneous and heterogeneous catalytic systems have been developed.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful tools for the formation of the C-C bond between the aromatic ring and the butanoic acid backbone. nih.gov These reactions often proceed with high yields and tolerate a wide range of functional groups. The direct α-arylation of carboxylic acids and their derivatives using palladium catalysts represents a more atom-economical approach, avoiding the need for pre-functionalized starting materials. nih.gov
Biocatalysis, using enzymes such as lipases and esterases, offers a green and highly selective alternative for the synthesis of enantiomerically pure 2-arylalkanoic acids. mdpi.com Enzymatic kinetic resolution is a widely used technique where one enantiomer of a racemic mixture is selectively transformed, allowing for the separation of the two enantiomers. nih.gov Lipase-catalyzed esterification or hydrolysis has been successfully applied to the resolution of various 3-arylalkanoic acids. almacgroup.com
Table 2: Comparison of Catalytic Systems for 2-Arylalkanoic Acid Synthesis
| Catalyst Type | Advantages | Disadvantages |
| Palladium Catalysts | High efficiency, broad substrate scope, good functional group tolerance. nih.gov | Cost of palladium, potential for metal contamination in the final product. |
| Copper Catalysts | Lower cost than palladium, unique reactivity. nih.gov | Can be less efficient than palladium for certain transformations. |
| Enzymes (Biocatalysts) | High enantioselectivity, mild reaction conditions, environmentally friendly. mdpi.com | Substrate specificity can be a limitation, potential for enzyme denaturation. |
Microfluidic and Continuous Flow Reactor Methodologies
Microfluidic and continuous flow technologies have emerged as powerful tools for chemical synthesis, offering advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. researchgate.netresearchgate.net These technologies are particularly well-suited for the synthesis of fine chemicals and pharmaceuticals.
The synthesis of carboxylic acids using CO2 in a tube-in-tube gas permeable membrane reactor under continuous flow has been demonstrated, providing a safe and efficient method for carboxylation reactions. durham.ac.uk This approach could be adapted for the synthesis of this compound from a suitable Grignard or organolithium reagent.
Integration of Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. unibo.itnih.govmdpi.com For the synthesis of this compound, several green chemistry principles can be applied.
The use of catalytic rather than stoichiometric reagents is a key principle, and as discussed, both metal catalysts and biocatalysts can be employed to this end. sciepub.com The development of direct amidation of carboxylic acids using catalytic boric acid activation is an example of a greener alternative to traditional coupling reagents that generate significant waste. sciepub.com
Solvent selection is another critical aspect of green chemistry. The use of safer, more environmentally benign solvents, or even solvent-free conditions, can significantly reduce the environmental footprint of a synthesis. Water is an ideal green solvent, and enzymatic reactions are often performed in aqueous media. mdpi.com
Chemical Reactivity and Derivatization Pathways of 2 2,4,6 Trimethylbenzyl Butanoic Acid
Transformations at the Carboxylic Acid Moiety of 2-(2,4,6-Trimethylbenzyl)butanoic Acid
The carboxylic acid group is a versatile functional handle that allows for a variety of chemical modifications, leading to the synthesis of a diverse range of derivatives.
Esterification and Amidation Reactions for Diverse Conjugates
Esterification: The conversion of this compound to its corresponding esters can be challenging due to the steric hindrance around the carboxyl group. Standard Fischer esterification conditions, which involve heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, may proceed slowly or with low yields. More effective methods for esterifying sterically hindered carboxylic acids include the use of diazomethane or its safer alternative, trimethylsilyldiazomethane. libretexts.orgmasterorganicchemistry.com These reagents react rapidly with carboxylic acids to form methyl esters under mild conditions. masterorganicchemistry.comyoutube.com For the formation of other alkyl esters, coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be employed to activate the carboxylic acid. commonorganicchemistry.com
Amidation: Similar to esterification, the direct amidation of this compound with amines can be sluggish due to steric hindrance. To facilitate this transformation, the carboxylic acid is typically activated by conversion into a more reactive species. A variety of modern coupling reagents are available for this purpose, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known to be effective in promoting amide bond formation even with sterically demanding substrates. researchgate.netsemanticscholar.orgluxembourg-bio.com These reagents, often used in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), generate highly reactive activated esters in situ, which then readily react with primary or secondary amines to yield the corresponding amides.
Below is a table summarizing common reagents for these transformations:
| Transformation | Reagent(s) | Key Features |
| Esterification | Diazomethane (CH₂N₂) or Trimethylsilyldiazomethane (TMSCHN₂) | Mild conditions, high yield for methyl esters. libretexts.orgmasterorganicchemistry.com |
| Esterification | Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP) | Forms various alkyl esters. commonorganicchemistry.com |
| Amidation | HATU or HBTU / Diisopropylethylamine (DIPEA) | Effective for sterically hindered substrates. researchgate.netsemanticscholar.orgluxembourg-bio.com |
Reduction to Alcohols and Aldehydes: Controlling Oxidation States
The carboxylic acid moiety of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Reduction to Alcohols: Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. This transformation proceeds via an aldehyde intermediate, which is further reduced in situ to the alcohol. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
Reduction to Aldehydes: The selective reduction of a carboxylic acid to an aldehyde is a more delicate transformation, as the intermediate aldehyde is more susceptible to reduction than the starting carboxylic acid. Direct reduction is challenging, but several methods have been developed to achieve this. One common strategy involves the conversion of the carboxylic acid to a derivative that is more readily reduced to the aldehyde and less prone to over-reduction. For instance, the carboxylic acid can be converted to its corresponding acyl chloride or Weinreb amide, which can then be reduced to the aldehyde using specific reducing agents. More recent advancements have identified catalytic systems, such as those employing hydrosilanes in the presence of a photoredox catalyst, that can directly and selectively reduce carboxylic acids to aldehydes under mild conditions. libretexts.orgcommonorganicchemistry.com
The following table outlines the reagents for these reduction reactions:
| Product | Reagent(s) | Notes |
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Powerful reducing agent, non-selective. |
| Aldehyde | 1. Conversion to acyl chloride/Weinreb amide2. Specific reducing agent | Two-step process for controlled reduction. |
| Aldehyde | Hydrosilane / Photoredox catalyst | Direct and selective reduction under mild conditions. libretexts.orgcommonorganicchemistry.com |
Formation of Reactive Acyl Derivatives (e.g., Anhydrides, Acid Chlorides)
To enhance the reactivity of the carboxylic acid for subsequent nucleophilic acyl substitution reactions, it can be converted into more reactive acyl derivatives.
Acid Chlorides: The most common method for preparing an acyl chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂). patsnap.com This reaction is efficient and produces gaseous byproducts (SO₂ and HCl), which simplifies purification. A patent for the preparation of the related 2,4,6-trimethylbenzoyl chloride describes reacting 2,4,6-trimethylbenzoic acid with thionyl chloride, suggesting a similar approach would be effective for this compound. patsnap.com
Anhydrides: Acid anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often with the aid of a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) at elevated temperatures. Alternatively, mixed anhydrides can be prepared by reacting the carboxylic acid with an acyl chloride in the presence of a base.
These reactive intermediates are not typically isolated but are generated in situ to facilitate subsequent reactions, such as the esterifications and amidations discussed previously.
Reactivity Pertaining to the Aliphatic Chain and Aromatic Ring System
Beyond the carboxylic acid group, the aliphatic chain and the aromatic ring of this compound also present opportunities for functionalization.
Alpha-Functionalization and Stereochemical Control at C2
The carbon atom alpha to the carboxyl group (C2) is activated and can undergo a variety of functionalization reactions.
Alpha-Halogenation: The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids. alfa-chemistry.commasterorganicchemistry.combyjus.comnrochemistry.compw.live This reaction involves treating the carboxylic acid with a halogen (typically Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃). alfa-chemistry.combyjus.com The reaction proceeds through the formation of an acyl halide intermediate, which then enolizes and undergoes halogenation at the α-position. masterorganicchemistry.comnrochemistry.com Given the steric hindrance around the α-carbon in this compound, the reaction conditions may need to be optimized.
Alpha-Alkylation: Direct α-alkylation of the carboxylic acid is generally not feasible. A more common approach involves the conversion of the carboxylic acid to an ester, followed by deprotonation at the α-position with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to form an enolate. libretexts.org This enolate can then be reacted with an alkyl halide in an SN2 reaction to introduce an alkyl group at the C2 position. libretexts.org The stereochemical outcome of this reaction can often be controlled by the choice of chiral auxiliaries or catalysts.
Electrophilic Aromatic Substitution on the Trimethylbenzyl Substructure
The 2,4,6-trimethylbenzyl group, also known as the mesityl group, is an electron-rich aromatic system due to the presence of three electron-donating methyl groups. wikipedia.org This high electron density makes the aromatic ring highly susceptible to electrophilic aromatic substitution reactions. The methyl groups are ortho, para-directing, and since all available positions (3 and 5) are meta to two of the methyl groups and ortho to one, substitution is expected to occur at these positions.
Halogenation: The mesitylene (B46885) ring readily undergoes halogenation with reagents like bromine (Br₂) even without a Lewis acid catalyst, which is typically required for the halogenation of less activated aromatic rings. google.com
Nitration and Sulfonation: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while sulfonation can be carried out with fuming sulfuric acid. wikipedia.orgsmolecule.com Care must be taken to control the reaction conditions to avoid side reactions, such as oxidation of the methyl groups.
Friedel-Crafts Reactions: The electron-rich nature of the mesityl ring also facilitates Friedel-Crafts alkylation and acylation reactions, allowing for the introduction of additional alkyl or acyl groups onto the aromatic ring. masterorganicchemistry.combyjus.comresearchgate.net
Formylation: A formyl group (-CHO) can be introduced onto the aromatic ring using various formylation methods, such as the Rieche formylation, which employs dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride. google.comresearchgate.net
The following table summarizes the electrophilic aromatic substitution reactions on the trimethylbenzyl substructure:
| Reaction | Reagent(s) | Expected Position of Substitution |
| Halogenation | Br₂ | 3 or 5 position |
| Nitration | HNO₃ / H₂SO₄ | 3 or 5 position |
| Sulfonation | Fuming H₂SO₄ | 3 or 5 position smolecule.com |
| Friedel-Crafts Acylation | Acyl chloride / Lewis Acid | 3 or 5 position byjus.comresearchgate.net |
| Formylation | Dichloromethyl methyl ether / TiCl₄ | 3 or 5 position google.comresearchgate.net |
Radical-Mediated Reactions and C-H Functionalization
The structure of this compound presents several sites susceptible to radical-mediated reactions and C-H functionalization. These advanced synthetic strategies offer pathways to modify the molecule's carbon skeleton, potentially leading to novel derivatives with altered properties. C-H functionalization, in particular, represents a highly step-economical approach by directly converting ubiquitous C-H bonds into more complex functional groups, bypassing the need for pre-functionalized substrates.
Radical Reactions: Radical reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. For this compound, the benzylic C-H bonds and the tertiary C-H bond at the alpha-position to the carboxyl group are potential sites for radical abstraction. For instance, allylic bromination using N-Bromosuccinimide (NBS) could selectively introduce a bromine atom at the benzylic position. Radical addition reactions across alkenes or alkynes, initiated by the formation of a radical on the butanoic acid backbone, could also be envisioned for carbon-carbon bond formation.
C-H Functionalization: Organometallic C-H functionalization, often employing transition metal catalysts like palladium, rhodium, ruthenium, or copper, provides a powerful tool for selective modification. The presence of the carboxylic acid group can act as a directing group, guiding the catalyst to functionalize specific C-H bonds in its proximity, a concept known as chelation-assisted C-H activation. This could potentially enable regioselective arylation, alkenylation, or acylation of the aromatic ring or the aliphatic chain. For example, ruthenium-catalyzed ortho-arylation could introduce new aryl groups onto the trimethylphenyl ring.
Below is a table summarizing potential C-H functionalization sites within the molecule and plausible reaction types.
| Site | C-H Bond Type | Potential Reaction Type | Typical Catalyst/Reagent |
| Aromatic Ring (positions 3, 5) | Aromatic C(sp²)-H | Friedel-Crafts Alkylation/Acylation, Arylation | Lewis Acids, Pd/Ru/Rh complexes |
| Benzylic Methylene (B1212753) (-CH₂-) | Benzylic C(sp³)-H | Halogenation, Oxidation, Alkenylation | NBS, Radical Initiators, Pd/Cu catalysts |
| Alpha-Carbon (>CH-) | Tertiary C(sp³)-H | Oxidation, Functionalization | Strong Oxidants, Organometallic Catalysts |
| Methyl Groups (Aromatic) | Primary C(sp³)-H | Halogenation (harsh conditions) | Radical Initiators |
Stereochemical Aspects of this compound Reactivity
The presence of a stereocenter at the second carbon of the butanoic acid chain makes stereochemistry a critical aspect of its reactivity. Any transformation that introduces a new chiral center will result in the formation of diastereomers, while reactions of the racemic mixture with chiral reagents are fundamental to its resolution into individual enantiomers.
Diastereoselective Transformations and Product Separation
When this compound undergoes a reaction that generates a new stereocenter, the two possible diastereomers are generally formed in unequal amounts. This is known as a diastereoselective transformation. The existing chiral center, influenced by the sterically demanding 2,4,6-trimethylbenzyl group, can exert significant stereocontrol, directing the approach of reagents to one face of the molecule over the other.
For example, if the carboxylic acid is converted to an enolate and then reacted with an aldehyde (an aldol (B89426) reaction), a new stereocenter is formed at the carbon bearing the hydroxyl group. The bulky substituent at the alpha-position would likely favor the formation of one diastereomer over the other. The synthesis of four unique diastereomers of a related compound, 3-hydroxy-2,4,6-trimethylheptanoic acid, highlights the methods used to control and verify such stereochemical outcomes.
Once a mixture of diastereomers is formed, their separation is typically more straightforward than separating enantiomers because diastereomers have different physical properties (e.g., boiling point, melting point, solubility, and chromatographic retention times). Common laboratory and industrial separation techniques include:
Fractional Crystallization: Exploits differences in solubility to selectively crystallize one diastereomer from a solution.
Chromatography: Utilizes differences in polarity and interaction with a stationary phase to separate diastereomers using techniques like column chromatography or High-Performance Liquid Chromatography (HPLC).
Extractive Distillation: A process where an auxiliary substance is added to a mixture of diastereomers to alter their relative volatilities, facilitating separation by distillation.
Enantioselective Derivatization and Chiral Resolution
Since this compound is a chiral carboxylic acid, it is synthesized as a racemic mixture unless an asymmetric synthesis is employed. Separating this racemic mixture into its constituent enantiomers is a process known as chiral resolution.
The most common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. This involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent). The resulting products are a pair of diastereomeric salts (R-acid/S-base and S-acid/S-base), which, like other diastereomers, have different solubilities and can be separated by fractional crystallization. After separation, the pure enantiomer of the acid can be recovered by treating the salt with a strong acid to protonate the carboxylate and remove the chiral amine.
Enantioselective derivatization is another approach where the racemic acid is covalently bonded to a chiral auxiliary. This creates a mixture of diastereomers that can be separated using standard techniques like chromatography. Subsequently, the chiral auxiliary is cleaved to yield the enantiomerically pure acid.
The selection of an appropriate chiral resolving agent is crucial for successful separation
Theoretical and Computational Chemistry Applied to 2 2,4,6 Trimethylbenzyl Butanoic Acid
Electronic Structure and Molecular Orbital Theory of the Compound
No specific studies detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, or molecular orbital diagrams for 2-(2,4,6-Trimethylbenzyl)butanoic acid have been published. Molecular orbital theory describes how atomic orbitals combine to form molecular orbitals, which determine the electronic properties of a molecule. utah.edulibretexts.orgberkeley.edu While quantum chemical calculations could elucidate these properties, such specific analyses for this compound are not available.
Conformational Analysis and Potential Energy Surface Mapping
There is no published conformational analysis or potential energy surface (PES) map for this compound. Conformational analysis is the study of the different spatial arrangements (conformers) a molecule can adopt due to rotation around its single bonds. fiveable.melumenlearning.com A PES mapping would reveal the relative energies of these conformers and the energy barriers between them. lumenlearning.com For a molecule with significant steric hindrance from the trimethylbenzyl group, such an analysis would be crucial for understanding its preferred three-dimensional shape, but this research has not been conducted or published. upenn.edu
Quantum Chemical Calculations of Reaction Energetics and Transition States
Specific quantum chemical calculations predicting reaction energetics or identifying transition state structures for reactions involving this compound are absent from the scientific literature. These calculations use quantum mechanics to model chemical reactions, determining activation energies and reaction pathways. cuny.eduwavefun.com While methods like Density Functional Theory (DFT) are commonly used for such predictions on other organic molecules, they have not been applied to this specific compound in any available studies. epstem.netepstem.net
Prediction of Spectroscopic Parameters and Their Interpretation
While computational methods are frequently used to predict spectroscopic data like NMR chemical shifts or IR vibrational frequencies, no such predictions have been published for this compound. epstem.netnih.gov Such theoretical spectra are invaluable for interpreting experimental data and confirming molecular structure. Studies on related trimethylbenzyl radicals have shown how spectroscopy can identify isomers, but this has not been extended computationally to the target butanoic acid derivative. psu.edu
Molecular Dynamics Simulations: Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insight into solvent effects and intermolecular interactions. ucl.ac.uk However, no MD simulation studies focusing on this compound have been reported. Such simulations could detail how the molecule behaves in different solvents, how it interacts with other molecules, and its aggregation tendencies, but this information remains uninvestigated. researchgate.netnih.gov
Advanced Applications and Emerging Roles of 2 2,4,6 Trimethylbenzyl Butanoic Acid in Chemical Sciences
Utility as a Versatile Synthetic Intermediate in Complex Molecule Synthesis
The inherent structural characteristics of 2-(2,4,6-trimethylbenzyl)butanoic acid make it a valuable starting material in multi-step organic synthesis. The carboxylic acid group provides a reactive handle for a wide array of chemical transformations, while the chiral center and the bulky aromatic substituent offer stereochemical control and specific spatial arrangements.
Building Block in the Construction of Advanced Organic Scaffolds
In the field of medicinal chemistry and materials science, molecular scaffolds serve as the core framework upon which functional groups are appended to create molecules with desired properties. Amino acids and their derivatives are frequently employed as hubs for creating complex multifunctional molecules. mdpi.com For instance, lysine, with its two amino groups and one carboxylic acid, is a widely used building block. mdpi.com Similarly, this compound can be envisioned as a foundational component for novel scaffolds.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents | Functional Group Transformation | Potential Application |
|---|---|---|---|
| Amide Coupling | Amine, Coupling Agent (e.g., DCC) | -COOH to -CONHR | Peptide synthesis, Polymer linkage |
| Esterification | Alcohol, Acid Catalyst | -COOH to -COOR | Pro-drug synthesis, Monomer prep |
| Reduction | LiAlH₄ or similar | -COOH to -CH₂OH | Synthesis of chiral alcohols/ligands |
Precursor for Analogue Development in Specialized Chemical Sectors
The development of analogues of a lead compound is a fundamental strategy in drug discovery and materials science to optimize performance. By systematically modifying the structure of a parent molecule, researchers can fine-tune its biological activity, physical properties, or chemical reactivity. Butanoic acid derivatives have been explored as precursors for compounds with a range of biological activities, including antiviral agents and receptor antagonists. biointerfaceresearch.comresearchgate.net
This compound serves as an excellent precursor for such analogue development. Its structure can be systematically altered in several key positions:
The Carboxylic Acid: Conversion to amides, esters, or other functional groups can modulate solubility and binding interactions.
The Ethyl Group: Modification of this chain can alter the lipophilicity and conformational flexibility of the molecule.
The Aromatic Ring: Substitution on the benzyl (B1604629) ring could further tune electronic and steric properties, although the existing methyl groups already provide significant steric bulk.
This approach is analogous to the synthesis of conformationally constrained analogues of L-Glutamate and 2-amino-4-phosphonobutanoic acid, where structural modifications are introduced to achieve subtype-selective modulation of receptors. acs.org
Integration into Polymeric Materials and Supramolecular Architectures
The fields of polymer chemistry and materials science are increasingly focused on creating materials with precisely controlled structures and functions. The unique combination of a hydrophilic carboxylic acid head and a bulky, hydrophobic tail in this compound makes it a candidate for incorporation into both polymeric and supramolecular systems.
Monomeric Unit for Specialized Polymer Development
Monomers are the fundamental building blocks of polymers. Carboxylic acids and their derivatives are versatile monomers for producing polyesters and polyamides. For example, 2,2-Bis(hydroxymethyl)butyric acid is used to create water-soluble polyurethanes and polyesters. Similarly, esters of muconic acid can be polymerized to create bio-based alternatives to polyacrylates. chemrxiv.org
To be used as a monomer, this compound would typically require modification. The carboxylic acid could be converted into an ester with a polymerizable group, such as 2-hydroxyethyl acrylate, to form a vinyl-type monomer. rsc.org The resulting polymer would feature the bulky 2,4,6-trimethylbenzyl group as a pendant side chain.
Table 2: Potential Polymer Properties Influenced by the Monomer Structure
| Structural Feature of Monomer | Resulting Polymer Property | Rationale |
|---|---|---|
| Bulky Trimethylbenzyl Group | Increased Glass Transition Temp. (Tg) | Steric hindrance restricts chain mobility. |
| Chiral Center | Potential for Chiral Polymers | Can lead to materials with unique optical properties. |
The incorporation of such a sterically demanding, chiral monomer could lead to polymers with high thermal stability, specific optical activities, and unique solution properties.
Role in the Design of Self-Assembled Systems and Soft Materials
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Amphiphilic molecules, containing both hydrophilic and hydrophobic parts, are prime candidates for self-assembly. Carboxylic acids, in particular, are known to form robust hydrogen-bonded networks. Studies on glutaric acid-amide derivatives have shown that molecules can assemble into well-defined supramolecular tapes through a combination of carboxylic acid and amide hydrogen bonds. mdpi.commdpi.com
This compound possesses the necessary features for self-assembly. The carboxylic acid group can form strong, directional hydrogen bonds, creating dimers or extended chains. The large, hydrophobic trimethylbenzyl group would drive aggregation in polar solvents to minimize unfavorable interactions with the solvent, potentially leading to the formation of micelles, vesicles, or liquid crystalline phases. The specific shape and steric hindrance of the aromatic group would play a critical role in dictating the final morphology of the self-assembled structures.
Contributions to Asymmetric Catalysis and Chiral Ligand Design
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The design of effective chiral ligands and organocatalysts is central to this field. Chiral carboxylic acids have gained attention as a distinct class of Brønsted acid organocatalysts. rsc.org Their acidity is intermediate between typical hydrogen-bond donors and stronger phosphoric acids, allowing them to activate a unique set of substrates. rsc.orgresearchgate.net
This compound, being a chiral carboxylic acid, has the potential to act as an organocatalyst for various asymmetric transformations. The steric bulk of the trimethylbenzyl group would create a well-defined chiral pocket around the catalytic carboxylic acid site, influencing the facial selectivity of reactions involving prochiral substrates.
Furthermore, this molecule can be a building block for more complex chiral ligands. The carboxylic acid can be reduced to an alcohol, which can then be incorporated into ligand frameworks, such as those used in zinc-mediated asymmetric additions. mdpi.com Alternatively, it could be coupled with chiral amines to form chiral amides that act as ligands. The design of such ligands often relies on creating a rigid and sterically defined environment around a metal center, a role for which the 2,4,6-trimethylbenzyl group is well-suited. nih.gov The process of asymmetric organocatalysis is a significant field where a chiral product can even catalyze its own formation. nih.gov
Advanced Applications of this compound in Chemical Sciences Remain Undocumented in Publicly Available Research
A comprehensive review of scientific literature and chemical databases has revealed a significant lack of published research on the advanced applications of the chemical compound This compound . Specifically, there is no available data to support its role in the areas outlined for discussion, including its use as a foundation for chiral ligands in enantioselective catalysis, its application as a chiral auxiliary in stereocontrolled reactions, or its exploration in niche and future-oriented applications.
Extensive searches for scholarly articles, patents, and conference proceedings detailing the synthesis, development, or application of This compound for these specific purposes have not yielded any relevant results. Scientific research in the fields of asymmetric catalysis and stereocontrolled synthesis is vast, with numerous compounds being investigated for their potential as chiral ligands and auxiliaries. However, This compound does not appear to be among the compounds that have been studied and reported on in publicly accessible scientific literature.
Consequently, it is not possible to provide a detailed and scientifically accurate article on the following topics as they pertain to this specific compound:
Exploration of Niche and Future-Oriented Applications:No information is available regarding any emerging, specialized, or forward-looking applications for this compound in any area of chemical science.
Due to the absence of research findings, the generation of an informative article with supporting data, such as interactive data tables and detailed research findings as requested, cannot be fulfilled at this time. The principles of scientific accuracy and reliance on verifiable sources preclude the creation of content on subjects for which no research basis can be found.
Advanced Characterization and Analytical Methodologies for 2 2,4,6 Trimethylbenzyl Butanoic Acid and Its Derivatives
High-Resolution Spectroscopic Approaches for Structural Elucidation and Mechanistic Insight
High-resolution spectroscopic methods are indispensable tools for gaining a deep understanding of the molecular architecture and dynamic behavior of "2-(2,4,6-Trimethylbenzyl)butanoic acid". These techniques provide detailed information on atomic connectivity, spatial proximity of atoms, and can be adapted to monitor reaction pathways and isotopic incorporation.
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural assignment of "this compound". While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between different parts of the molecule. docbrown.infodocbrown.infoyale.edu
2D NMR for Structural Connectivity:
Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton (¹H-¹H) spin-spin coupling networks. For "this compound", COSY spectra would reveal correlations between the methine proton at the chiral center and the adjacent methylene (B1212753) protons of the butyl chain, as well as between the methylene protons themselves.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the ¹³C signals corresponding to each protonated carbon in the molecule, from the methyl groups on the trimethylbenzyl moiety to the carbons in the butanoic acid chain.
Heteronuclear Multiple Bond Correlation (HMBC) provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting the trimethylbenzyl and butanoic acid fragments of the molecule. For instance, HMBC would show correlations between the benzylic protons and the aromatic carbons of the mesitylene (B46885) ring, as well as the carboxyl carbon of the butanoic acid moiety.
NOESY for Conformational Analysis:
A hypothetical table of key 2D NMR correlations for the structural elucidation of "this compound" is presented below.
| Proton(s) | COSY Correlations | HMBC Correlations | NOESY Correlations |
| Aromatic CH | - | Methyl C, Quaternary Aromatic C | Benzylic CH₂, Ortho-Methyl H |
| Benzylic CH₂ | Methine CH | Aromatic C, Methine C, Carboxyl C | Aromatic CH, Ortho-Methyl H, Methine CH |
| Methine CH | Benzylic CH₂, Methylene CH₂ | Benzylic C, Methylene C, Carboxyl C | Benzylic CH₂, Methylene CH₂, Ethyl CH₃ |
| Methylene CH₂ | Methine CH, Ethyl CH₃ | Methine C, Ethyl CH₃, Carboxyl C | Methine CH, Ethyl CH₃ |
| Ethyl CH₃ | Methylene CH₂ | Methine C, Methylene C | Methine CH, Methylene CH₂ |
| Ortho-Methyl H | - | Aromatic C | Aromatic CH, Benzylic CH₂ |
| Para-Methyl H | - | Aromatic C | - |
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of "this compound" and for probing its structure through fragmentation analysis. researchgate.netwaters.comresearchgate.net
Isotopic Labeling Studies:
Isotopic labeling involves the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) into the molecule of interest. When analyzed by mass spectrometry, the resulting isotopically labeled compounds exhibit a predictable increase in mass, which can be used to trace the fate of atoms and fragments in chemical reactions and biological systems. For example, by using a ¹³C-labeled precursor in the synthesis of "this compound", the position of the label in the final product and any intermediates can be determined by analyzing the mass spectra. This provides powerful mechanistic insights into the reaction pathway. nih.gov
Reaction Monitoring:
Mass spectrometry is also a powerful tool for real-time or near-real-time monitoring of chemical reactions. By directly sampling the reaction mixture and analyzing it by MS, it is possible to track the consumption of reactants, the formation of intermediates, and the appearance of the final product and any byproducts. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to separate the components of the reaction mixture before they enter the mass spectrometer, providing a detailed profile of the reaction progress over time. nih.gov This is particularly useful for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize the yield and purity of "this compound".
A hypothetical data table illustrating the use of mass spectrometry for monitoring the synthesis of "this compound" is shown below.
| Reaction Time (min) | Reactant A (m/z) Relative Intensity | Intermediate B (m/z) Relative Intensity | Product (m/z) Relative Intensity |
| 0 | 100% | 0% | 0% |
| 15 | 65% | 25% | 10% |
| 30 | 30% | 40% | 30% |
| 60 | 5% | 15% | 80% |
| 120 | <1% | <1% | >99% |
"this compound" is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to be able to separate them and determine the enantiomeric excess (e.e.) of a sample.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is the most widely used technique for the separation of enantiomers. nih.govsemanticscholar.orgmdpi.comactamedicamarisiensis.ro This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A variety of CSPs are available, with polysaccharide-based columns being particularly effective for the separation of chiral carboxylic acids and their derivatives. nih.gov The development of a chiral HPLC method for "this compound" would involve screening different CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. Once a suitable method is established, it can be used to accurately determine the e.e. of a sample by comparing the peak areas of the two enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Analysis:
Gas chromatography can also be used for chiral separations, either by using a chiral stationary phase or by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. acs.orggcms.czlibretexts.orgnih.gov For "this compound", derivatization of the carboxylic acid group to form an ester or an amide with a chiral alcohol or amine, respectively, would be a common approach. The resulting diastereomers can then be separated and quantified by GC-MS. The mass spectrometer provides an additional layer of confirmation by identifying the separated compounds based on their mass spectra.
A hypothetical table summarizing the chiral separation of "this compound" enantiomers is presented below.
| Technique | Chiral Stationary/Mobile Phase | Retention Time (R-enantiomer) | Retention Time (S-enantiomer) | Resolution (Rs) |
| Chiral HPLC | Polysaccharide-based CSP | 12.5 min | 14.2 min | > 1.5 |
| Chiral GC-MS | Cyclodextrin-based CSP | 18.3 min | 18.9 min | > 1.5 |
Chromatographic and Separation Science Applications
Chromatography plays a central role in both the purification and the analytical assessment of "this compound". Depending on the scale and purpose, different chromatographic techniques are employed.
Preparative-scale chromatography is used to isolate and purify larger quantities of a desired compound from a mixture. lcms.czthermofisher.comlabcompare.comsilicycle.com Following the synthesis of "this compound", it is often necessary to remove unreacted starting materials, byproducts, and other impurities.
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
Prep-HPLC is a high-resolution technique that is scalable from milligrams to kilograms. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to accommodate larger sample loads. For the purification of "this compound", a reversed-phase column would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is protonated and well-retained.
Flash Chromatography:
Flash chromatography is a more rapid and less expensive alternative to prep-HPLC, suitable for purifications where very high resolution is not required. It utilizes a column packed with a stationary phase (typically silica (B1680970) gel) and a solvent system is pushed through the column under moderate pressure. This technique is well-suited for the routine purification of "this compound" after synthesis.
A hypothetical data table for the preparative purification of "this compound" is shown below.
| Technique | Stationary Phase | Mobile Phase | Sample Loading | Purity of Isolated Product |
| Prep-HPLC | C18 Silica | Acetonitrile/Water with 0.1% Formic Acid | 100 mg | > 99% |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | 1 g | > 95% |
Analytical chromatography is used to monitor the progress of a reaction and to assess the purity of the final product. nih.govhelixchrom.comnih.govmdpi.comsielc.com These techniques use small sample volumes and provide high-resolution separation.
Analytical High-Performance Liquid Chromatography (HPLC):
Analytical HPLC is the workhorse for monitoring the synthesis of "this compound" and for determining its purity. A small aliquot of the reaction mixture can be injected into the HPLC system to quickly determine the ratio of starting materials, intermediates, and products. For purity assessment, a validated HPLC method can provide precise and accurate quantification of the main compound and any impurities. A diode-array detector (DAD) or a UV-Vis detector is commonly used for detection.
Gas Chromatography (GC):
For volatile derivatives of "this compound", such as its methyl or ethyl ester, gas chromatography can be an effective analytical tool. The compound is vaporized and separated in a gaseous mobile phase as it passes through a capillary column. A flame ionization detector (FID) or a mass spectrometer can be used for detection. GC is particularly useful for assessing the presence of volatile impurities.
A hypothetical table summarizing the analytical chromatography of "this compound" is provided below.
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |
| Analytical HPLC | C18 (4.6 x 150 mm) | Acetonitrile/Water Gradient | UV (254 nm) | Purity assessment, reaction monitoring |
| Analytical GC-MS | Capillary (e.g., DB-5) | Helium | Mass Spectrometry | Analysis of volatile derivatives, impurity profiling |
Future Research Directions and Unexplored Avenues for 2 2,4,6 Trimethylbenzyl Butanoic Acid
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 2-(2,4,6-trimethylbenzyl)butanoic acid is not yet established in the literature, presenting a prime opportunity for methodological innovation. Future research could focus on developing efficient and sustainable routes to this sterically hindered molecule.
One of the most promising approaches involves the α-arylation of butanoic acid derivatives. Modern palladium-catalyzed cross-coupling reactions, which have proven effective for the α-arylation of various carboxylic acids, could be adapted for this purpose. nih.gov A potential pathway would involve the coupling of an appropriate butanoic acid enolate equivalent with 2,4,6-trimethylbenzyl bromide. A key challenge will be overcoming the steric hindrance imposed by the ortho-methyl groups on the benzyl (B1604629) moiety. rsc.orgchimia.ch
Photocatalysis offers another modern and sustainable avenue. rsc.org Visible-light-mediated methods could enable the generation of a 2,4,6-trimethylbenzyl radical, which could then be coupled with a butanoic acid-derived radical or enolate. organic-chemistry.org Such methods often proceed under mild conditions and can offer unique reactivity patterns compared to traditional thermal methods. rsc.org
A comparison of potential synthetic strategies is outlined in the table below.
| Methodology | Potential Precursors | Key Advantages | Anticipated Challenges |
| Palladium-Catalyzed α-Arylation | Butanoic acid or its ester, 2,4,6-Trimethylbenzyl halide | High functional group tolerance, well-established field. nih.gov | Severe steric hindrance from the mesityl group may impede coupling. chimia.ch |
| Enolate Alkylation | Butanoic acid ester, 2,4,6-Trimethylbenzyl halide | Classic and straightforward C-C bond formation. | Steric hindrance may lead to low yields or favor elimination side reactions. |
| Photocatalytic C-H Functionalization | Butanoic acid, Mesitylene (B46885) (2,4,6-trimethylbenzene) | High atom economy, avoids pre-functionalization of the benzyl group. acs.org | Selectivity at the benzylic position of mesitylene versus the butanoic acid α-position. |
| Reductive Coupling | α-ethyl-2,4,6-trimethylcinnamic acid | Analogous to the synthesis of 2-benzyl butanoic acid. prepchem.com | The required cinnamic acid precursor is not readily available and would need to be synthesized. |
This table presents hypothetical synthetic routes for this compound based on established chemical principles.
Discovery of Unprecedented Chemical Reactivity and Transformation Pathways
The significant steric hindrance around the carboxylic acid moiety, imparted by the bulky mesityl group, is expected to govern the reactivity of this compound. This steric shielding could hinder or completely prevent reactions typical of less substituted carboxylic acids, such as the formation of acid chlorides or amides using standard coupling reagents. rsc.orgacs.org
Future investigations should explore transformations that can overcome this steric barrier. For instance, the use of highly reactive intermediates, such as acyl imidazoliums, might facilitate the formation of amide bonds where other methods fail. acs.org Additionally, intramolecular reactions could be a fruitful area of study. Depending on the conditions, cyclization reactions could be induced, potentially leading to novel indanone or tetralone structures through intramolecular Friedel-Crafts acylation, although the steric hindrance might disfavor such pathways.
Decarboxylative functionalization is another key area for exploration. princeton.edunih.gov Under photoredox or electrochemical conditions, the carboxylic acid could be converted into a radical, which could then participate in a variety of C-C or C-heteroatom bond-forming reactions. princeton.edunih.gov The stability and reactivity of the resulting 1-(2,4,6-trimethylbenzyl)propyl radical would be of fundamental interest.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
Furthermore, ML models can predict various physicochemical and pharmacological properties of the molecule. By calculating molecular descriptors, it would be possible to estimate properties such as solubility, lipophilicity, and potential biological activity before the compound is ever synthesized. mit.edu This in silico approach can save significant time and resources by prioritizing the synthesis of molecules with the most promising characteristics. The development of quantitative structure-selectivity relationships could also help predict how the molecule might perform in various chemical transformations. ucla.edu
Exploration of Bio-Inspired Synthetic Routes and Green Chemical Engineering
The principles of green chemistry and biocatalysis offer sustainable alternatives to traditional synthetic methods. sphinxsai.comrsc.org Future research could explore enzymatic or microbial pathways for the synthesis or transformation of this compound. For example, certain microorganisms are known to perform selective oxidations or reductions on complex organic molecules. tandfonline.com It is conceivable that a microbial strain could be engineered to produce the target molecule from bio-based precursors.
Biotransformations of the synthesized acid could also be explored. Enzymes such as lipases could be used for stereoselective esterification or hydrolysis, while other enzymes might facilitate novel transformations like amidation or reduction of the carboxylic acid to the corresponding alcohol. tandfonline.com These bio-inspired routes often offer high selectivity under mild, aqueous conditions, significantly reducing the environmental impact of the chemical process. mdpi.com
Identification of Novel Advanced Material and Catalytic Applications
The unique structure of this compound suggests potential applications in materials science and catalysis. The bulky, rigid 2,4,6-trimethylbenzyl group could serve as a sterically demanding component in the design of molecular materials.
As a Ligand in Catalysis: Carboxylic acids are known to act as ligands for metal catalysts. ruhr-uni-bochum.deacs.org The steric bulk of this particular acid could be leveraged to create a specific coordination environment around a metal center, potentially leading to catalysts with high selectivity for certain reactions.
In Polymer Chemistry: The compound could be used as a monomer or a modifying agent in the synthesis of polymers. Incorporation of this bulky group into a polymer backbone could influence its physical properties, such as its glass transition temperature, solubility, and mechanical strength. Its derivatives could also find use as curing agents for epoxy resins. guidechem.com
In Liquid Crystals and Organic Electronics: The rigid, anisotropic shape of the molecule might make it a candidate for inclusion in liquid crystal formulations or as a component in organic electronic materials, where molecular packing and orientation are critical to function.
Further research into the self-assembly properties of this molecule and its derivatives could reveal novel applications in the bottom-up fabrication of advanced materials.
Q & A
Q. What are the primary synthetic routes for 2-(2,4,6-Trimethylbenzyl)butanoic acid, and what starting materials are typically involved?
The synthesis of this compound generally begins with 2,4,6-trimethylbenzyl halides (e.g., chloride or bromide) and a butanoic acid derivative. A nucleophilic substitution reaction is employed, where the benzyl halide reacts with a carboxylate anion under basic conditions (e.g., sodium hydroxide or potassium carbonate). For example, coupling 2,4,6-trimethylbenzyl chloride with a pre-activated butanoic acid precursor (e.g., sodium butanoate) in a polar aprotic solvent like DMF at 60–80°C yields the target compound. Purification is achieved via recrystallization using ethanol/water mixtures .
Q. What analytical methods are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H NMR (to confirm aromatic proton environments and alkyl chain integration) and C NMR (to identify carbonyl and quaternary carbons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation.
- Infrared Spectroscopy (IR) : Detection of carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm).
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Q. How can impurities in synthesized this compound be minimized?
Common impurities include unreacted starting materials and byproducts from incomplete substitution. Strategies:
- Reaction Optimization : Use excess benzyl halide (1.2–1.5 equivalents) and extended reaction times (12–24 hrs).
- Purification : Sequential solvent extraction (e.g., ethyl acetate/water partitioning) followed by recrystallization.
- Chromatography : Flash column chromatography with silica gel and a hexane/ethyl acetate gradient (10–30% ethyl acetate) .
Advanced Research Questions
Q. How can researchers address contradictory data in reaction yields for this compound?
Yield discrepancies often arise from variable reaction conditions (e.g., solvent purity, moisture levels). To resolve this:
- Design of Experiments (DOE) : Systematically vary parameters (temperature, stoichiometry, solvent) to identify critical factors.
- In-Situ Monitoring : Use techniques like TLC or inline IR spectroscopy to track reaction progress.
- Statistical Analysis : Apply ANOVA to determine significant variables affecting yield .
Q. What strategies are effective for studying the biological activity of this compound?
Focus on mechanism-driven assays:
- Enzyme Inhibition : Screen against targets like cyclooxygenases (COX-1/COX-2) using fluorometric or colorimetric assays.
- Cellular Uptake : Radiolabel the compound (e.g., C isotope) to quantify intracellular accumulation.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methoxy or halogen substitutions) to correlate structural features with activity .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
- Molecular Docking : Predict binding affinity to target proteins (e.g., using AutoDock Vina).
- ADMET Prediction : Use tools like SwissADME to forecast solubility, permeability, and metabolic stability.
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to guide functional group modifications .
Q. What experimental controls are critical when investigating the compound’s stability under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC.
- Light/Oxygen Sensitivity : Conduct stability tests under inert (N) and ambient conditions.
- Positive/Negative Controls : Include known stable (e.g., ibuprofen) and labile (e.g., ascorbic acid) compounds for comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
